molecular formula C22H30O8 B14294848 4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol CAS No. 113816-20-9

4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol

Cat. No.: B14294848
CAS No.: 113816-20-9
M. Wt: 422.5 g/mol
InChI Key: QSWGEUWNGBDLPO-UHFFFAOYSA-N
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Description

4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with phenolic compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of ether derivatives .

Scientific Research Applications

4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can act as antioxidants by scavenging free radicals, while the ether linkages provide structural stability. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol is unique due to its combination of ether linkages and phenolic groups, which confer both stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

113816-20-9

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-(4-hydroxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenol

InChI

InChI=1S/C22H30O8/c23-19-1-5-21(6-2-19)29-17-15-27-13-11-25-9-10-26-12-14-28-16-18-30-22-7-3-20(24)4-8-22/h1-8,23-24H,9-18H2

InChI Key

QSWGEUWNGBDLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCOCCOCCOCCOCCOC2=CC=C(C=C2)O

Origin of Product

United States

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